molecular formula C12H9BO3 B6334404 Dibenzo[b,d]furan-3-ylboronic acid CAS No. 395087-89-5

Dibenzo[b,d]furan-3-ylboronic acid

Cat. No.: B6334404
CAS No.: 395087-89-5
M. Wt: 212.01 g/mol
InChI Key: FQENSZQWKVWYPA-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-ylboronic acid: is an organic compound with the chemical formula C12H9BO3 . It is a boronic acid derivative of dibenzofuran, characterized by the presence of a boronic acid group at the 3-position of the dibenzofuran ring. This compound is a white to light yellow solid powder and is soluble in common organic solvents such as dimethylformamide (DMF) and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[b,d]furan-3-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of dibenzofuran with an aromatic boronic acid under suitable conditions. The reaction typically takes place in an appropriate solvent at low temperatures, followed by separation and purification steps to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity, as well as the use of industrial-scale equipment for efficient production .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]furan-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry: Dibenzo[b,d]furan-3-ylboronic acid is widely used as a building block in organic synthesis. It is employed in the construction of complex organic molecules and in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound serves as an intermediate in the synthesis of bioactive compounds. It is used in the development of drugs and other therapeutic agents .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of advanced materials and specialty chemicals. It is also used in the development of sensors and other analytical tools .

Comparison with Similar Compounds

Comparison: Dibenzo[b,d]furan-3-ylboronic acid is unique due to the position of the boronic acid group on the dibenzofuran ring. This positional difference can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable compound in organic synthesis and other fields .

Properties

IUPAC Name

dibenzofuran-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQENSZQWKVWYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3O2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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